molecular formula C14H10Cl3NO3 B14350206 N-Hydroxy-N-(4-(2,4,6-trichlorophenoxy)phenyl)acetamide CAS No. 98911-09-2

N-Hydroxy-N-(4-(2,4,6-trichlorophenoxy)phenyl)acetamide

Cat. No.: B14350206
CAS No.: 98911-09-2
M. Wt: 346.6 g/mol
InChI Key: DVPBBFAVKHGTBA-UHFFFAOYSA-N
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Description

N-Hydroxy-N-(4-(2,4,6-trichlorophenoxy)phenyl)acetamide is a chemical compound with the molecular formula C14H10Cl3NO3 and a molecular weight of 346.593 g/mol This compound is characterized by the presence of a hydroxy group, an acetamide group, and a trichlorophenoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N-(4-(2,4,6-trichlorophenoxy)phenyl)acetamide typically involves the reaction of 2,4,6-trichlorophenol with 4-aminophenol to form an intermediate compound. This intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to yield the final product . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-(4-(2,4,6-trichlorophenoxy)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Hydroxy-N-(4-(2,4,6-trichlorophenoxy)phenyl)acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Hydroxy-N-(4-(2,4,6-trichlorophenoxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The trichlorophenoxy group can interact with hydrophobic regions of proteins and enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-N-(4-(2,4,6-trichlorophenoxy)phenyl)acetamide is unique due to the presence of the trichlorophenoxy group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

98911-09-2

Molecular Formula

C14H10Cl3NO3

Molecular Weight

346.6 g/mol

IUPAC Name

N-hydroxy-N-[4-(2,4,6-trichlorophenoxy)phenyl]acetamide

InChI

InChI=1S/C14H10Cl3NO3/c1-8(19)18(20)10-2-4-11(5-3-10)21-14-12(16)6-9(15)7-13(14)17/h2-7,20H,1H3

InChI Key

DVPBBFAVKHGTBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)Cl)Cl)O

Origin of Product

United States

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